N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzenesulfonamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a trifluoromethyl group, which is often used to improve the metabolic stability and lipophilicity of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperazine ring, a methoxyphenyl group, and a trifluoromethylbenzenesulfonamide group. The exact 3D conformation would depend on the specific stereochemistry and the intramolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the sulfonamide group. Piperazines can act as bidentate ligands, and sulfonamides are known to participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the piperazine ring could contribute to its basicity, while the trifluoromethyl group could affect its lipophilicity .Wissenschaftliche Forschungsanwendungen
Receptor Antagonist Applications
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzenesulfonamide, as part of the chemical class of benzenesulfonamides, has shown potential in neuropsychopharmacology due to its activity as a potent and selective antagonist. For instance, SB-399885, a compound with a similar structure, has been identified as a selective 5-HT6 receptor antagonist with cognitive-enhancing properties. This compound significantly reversed scopolamine-induced deficits in a rat novel object recognition paradigm and reversed age-dependent deficits in water maze spatial learning in aged rats, indicating potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Structural Analysis and Design
Research into the structural analysis and design of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives has been conducted to understand their reactive sites for electrophilic and nucleophilic nature. These studies, involving crystal structure studies, Hirshfeld surface analysis, and DFT calculations, provide insights into the intermolecular hydrogen bonds and the nature of intermolecular contacts, which are crucial for the development of new compounds with enhanced biological activities (Kumara et al., 2017).
Enzyme Inhibitory Properties
The enzyme inhibitory properties of compounds within this chemical class have been extensively studied. Compounds have been developed to inhibit enzymes like carbonic anhydrases, which are involved in various physiological and pathological processes. For instance, benzenesulfonamide derivatives acting as carbonic anhydrase inhibitors have been synthesized and assessed for their pharmacological properties, demonstrating effectiveness in seizure protection and potential for treating diseases like epilepsy (Mishra et al., 2017). Additionally, novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have shown potent inhibition against carbonic anhydrase IX, a tumor-associated isoform, suggesting their potential as anticancer agents (Lolak et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O4S/c1-30-18-8-3-2-7-17(18)25-9-11-26(12-10-25)19(27)14-24-31(28,29)16-6-4-5-15(13-16)20(21,22)23/h2-8,13,24H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTHGCIXPZPICR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.